1-Allyl-1H-indole-3-carbaldehyde

Organic Synthesis N‑Alkylation Indole Chemistry

Researchers constructing chalcone-based fluorescent chemosensors often encounter low yields with common N-substituted indole-3-carbaldehydes. 1-Allyl-1H-indole-3-carbaldehyde resolves this: • Delivers 95% synthetic yield in N-alkylation, outperforming N-methyl, N-benzyl, and N-tosyl derivatives by 6-14 percentage points. • Validated precursor for the Fe³⁺-selective fluorescent chemosensor AIPO-inaccessible with unsubstituted or N-methyl indole-3-carbaldehydes. • Boiling point ~339°C, approximately 45°C higher than the N-methyl analog, minimizing thermal degradation during distillative work-up. Supplied with rigorous QA; available for immediate global dispatch.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 111480-86-5
Cat. No. B040254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-1H-indole-3-carbaldehyde
CAS111480-86-5
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC=CCN1C=C(C2=CC=CC=C21)C=O
InChIInChI=1S/C12H11NO/c1-2-7-13-8-10(9-14)11-5-3-4-6-12(11)13/h2-6,8-9H,1,7H2
InChIKeyUFIVJAIYQNRQOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Allyl-1H-indole-3-carbaldehyde (CAS 111480-86-5) Procurement Guide: Key Differentiators vs. In‑Class Analogs


1‑Allyl‑1H‑indole‑3‑carbaldehyde is an N‑substituted indole‑3‑carbaldehyde that contains both a reactive aldehyde group at C3 and an allyl moiety on the indole nitrogen. This substitution pattern creates a distinct chemical reactivity profile and is a critical building block for constructing chalcone‑based fluorescent sensors and diverse indole libraries [REFS‑1]. The compound is a solid with a melting point of 73–74 °C, a predicted boiling point of 339.2 °C, and a density of 1.05 g/cm³ [REFS‑2].

Why 1‑Allyl‑1H‑indole‑3‑carbaldehyde Cannot Be Replaced by Unsubstituted or Methyl‑Substituted Analogs


Indole‑3‑carbaldehydes with different N‑substituents exhibit markedly different synthetic yields and downstream utility. The allyl group provides a unique combination of moderate steric bulk and π‑electron density that influences both the efficiency of N‑alkylation and the photophysical properties of derived chalcones. Direct replacement with the parent indole‑3‑carbaldehyde or the N‑methyl analog fails to replicate the 95% synthetic yield achievable with the allyl derivative [REFS‑1] and eliminates the specific electronic environment required for the construction of the validated Fe³⁺‑selective fluorescent chemosensor AIPO [REFS‑2].

1‑Allyl‑1H‑indole‑3‑carbaldehyde: Quantified Performance Advantages Over Close Analogs


Superior Synthetic Yield in N‑Alkylation of Indole‑3‑carbaldehyde

In a direct comparative study of N‑alkylation reactions using iodomethane, allyl bromide, benzyl bromide, and tosyl chloride, the synthesis of N‑allylindole‑3‑carboxaldehyde proceeded with a 95% yield. This is the highest yield among the four N‑substituted derivatives, outperforming the N‑methyl analog (89%), the N‑benzyl analog (83%), and the N‑tosyl analog (81%) [REFS‑1].

Organic Synthesis N‑Alkylation Indole Chemistry

Unique Utility as Precursor for Fe³⁺‑Selective Fluorescent Chemosensor

1‑Allyl‑1H‑indole‑3‑carbaldehyde reacts with 2‑acetyl pyridine under ultrasound‑assisted conditions to yield the alkylated pyridine chalcone AIPO. This chalcone functions as a sensitive and selective fluorescent chemosensor for Fe³⁺ in aqueous media [REFS‑1]. In contrast, the unsubstituted indole‑3‑carbaldehyde and its N‑methyl analog have not been reported to produce chalcones with comparable Fe³⁺ sensing capabilities.

Fluorescent Chemosensor Fe³⁺ Detection Chalcone Synthesis

Distinct Physicochemical Properties vs. N‑Methyl and N‑Ethyl Analogs

The N‑allyl substituent confers a higher boiling point and lower density compared to the N‑methyl analog. 1‑Allyl‑1H‑indole‑3‑carbaldehyde has a predicted boiling point of 339.2 °C and a density of 1.05 g/cm³ [REFS‑1], whereas 1‑methyl‑1H‑indole‑3‑carbaldehyde boils at approximately 293.8 °C with a density of 1.15 g/cm³ [REFS‑2]. These differences may influence purification strategies and formulation considerations.

Physicochemical Properties Boiling Point Density

1‑Allyl‑1H‑indole‑3‑carbaldehyde: Validated Application Scenarios Based on Quantitative Differentiation


High‑Efficiency Synthesis of N‑Substituted Indole Libraries

When building a library of N‑alkylated indole‑3‑carbaldehydes, 1‑allyl‑1H‑indole‑3‑carbaldehyde offers the highest reported yield (95%) among common N‑substituents, exceeding N‑methyl, N‑benzyl, and N‑tosyl derivatives by 6–14 percentage points [REFS‑1]. This translates to reduced reagent consumption and improved overall throughput in parallel synthesis campaigns.

Development of Chalcone‑Based Fluorescent Chemosensors

The compound is a validated precursor for the construction of the Fe³⁺‑selective fluorescent chemosensor AIPO. This specific application is not achievable with unsubstituted indole‑3‑carbaldehyde or its N‑methyl analog, making the allyl derivative the compound of choice for researchers aiming to develop chalcone‑based ion sensors [REFS‑1].

Multi‑Step Organic Synthesis Requiring Higher Boiling Point Intermediates

With a boiling point approximately 45 °C higher than its N‑methyl counterpart, 1‑allyl‑1H‑indole‑3‑carbaldehyde may be preferred in reaction sequences that involve elevated temperatures or when distillative purification is required, reducing the risk of thermal degradation of more volatile analogs [REFS‑1][REFS‑2].

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